molecular formula C11H7ClF3NO B1584165 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline CAS No. 41192-89-6

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Cat. No.: B1584165
CAS No.: 41192-89-6
M. Wt: 261.63 g/mol
InChI Key: CIUAHBMLDPHHPA-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 8-position, and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from appropriately substituted anilines. One common method involves the cyclization of substituted anilines to form quinoline derivatives, followed by functional group transformations to introduce the desired substituents. For example, the synthesis may begin with 2-trifluoromethyl aniline, which undergoes cyclization to form 4-hydroxyquinoline. This intermediate is then chlorinated and methoxylated to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the compound susceptible to electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated derivatives.

    Nucleophilic Substitution: Products include substituted quinolines with various nucleophiles.

    Oxidation and Reduction: Products include quinoline derivatives with altered oxidation states.

Scientific Research Applications

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to its binding affinity and specificity for target molecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of the methoxy group at the 8-position, in particular, differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-chloro-8-methoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUAHBMLDPHHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347436
Record name 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41192-89-6
Record name 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxy-8-methoxy-2-trifluoromethylquinoline (18.77 g) is dissolved in 450 mL 8:1 CH2Cl2:DMF. POCl3 (50 mL) is added dropwise and the reaction is allowed to stir overnight. The reaction is then poured into 500 mL ice/H2O and the aqueous is extracted 2× with CH2Cl2. The organic portions are combined, washed 1× with brine, dried over MgSO4, and evaporated. The resulting oil crystallizes upon standing. The solid is recrystallized from 95% EtOH. A second crop of crystals could be obtained by concentrating down the EtOH filtrate. The total yield of product is 15.36 g.
Quantity
18.77 g
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reactant
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50 mL
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ice H2O
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500 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-Hydroxy-8-methoxy-2-trifluoromethylquinoline (18.77 g) is dissolved in. 450 mL 8:1 C2Cl2:DMF. POCl3 (50 mL) is added dropwise and the reaction is allowed to stir overnight. The reaction is then poured into 500 mL ice/H2O and the aqueous is extracted 2× with CH2Cl2. The organic portions are combined, washed 1× with brine, dried over MgSO4, and evaporated. The resulting oil crystallizes upon standing. The solid is recrystallized from 95% EtOH. A second crop of crystals could be obtained by concentrating down the EtOH filtrate. The total yield of product is 15.36 g.
Quantity
18.77 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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